Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide
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Overview
Description
Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C7H11BF5K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is particularly notable for its applications in synthetic chemistry, where it serves as a reagent in various coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide typically involves the reaction of 4,4-difluorocyclohexylmethyl bromide with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature . The process can be summarized as follows:
- Dissolve potassium trifluoroborate in THF.
- Add 4,4-difluorocyclohexylmethyl bromide to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and wash with cold THF.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent control of reaction parameters to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in labeling biomolecules due to its stability and reactivity.
Medicine: Explored for use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide primarily involves its role as a nucleophilic reagent in cross-coupling reactions. It interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation to form new carbon-carbon bonds . The molecular targets and pathways involved include the activation of palladium catalysts and the formation of intermediate complexes that facilitate the coupling process .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its difluorocyclohexyl group provides steric hindrance that can influence reaction pathways and outcomes, making it particularly useful in selective synthesis .
Properties
Molecular Formula |
C7H11BF5K |
---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
potassium;(4,4-difluorocyclohexyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF5.K/c9-7(10)3-1-6(2-4-7)5-8(11,12)13;/h6H,1-5H2;/q-1;+1 |
InChI Key |
GUULHALBXGNCAE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1CCC(CC1)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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